molecular formula C17H18FN3O B2814851 7-(Azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile CAS No. 1359864-60-0

7-(Azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile

Cat. No.: B2814851
CAS No.: 1359864-60-0
M. Wt: 299.349
InChI Key: OIZXWSRLCSXOAQ-UHFFFAOYSA-N
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Description

7-(Azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core structure substituted with an azepane ring, a fluorine atom, a methyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the azepane ring: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with azepane.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Cyano group introduction: This can be achieved through nucleophilic substitution reactions using cyanide sources like sodium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-(Azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents for cyano group introduction.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

7-(Azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Material Science: It may be used in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Industry: Potential use in drug discovery and development for various therapeutic areas.

Mechanism of Action

The mechanism of action of 7-(Azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinoline core.

Comparison with Similar Compounds

Similar Compounds

    Quinolone derivatives: These compounds share the quinoline core structure and exhibit similar biological activities.

    Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin, which also feature a fluorine atom on the quinoline core.

    Azepane-containing compounds: These compounds contain the azepane ring and are studied for their potential therapeutic applications.

Uniqueness

7-(Azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the azepane ring and the cyano group, in particular, may enhance its ability to interact with biological targets and improve its pharmacokinetic properties compared to other quinoline derivatives.

Properties

IUPAC Name

7-(azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c1-20-11-12(10-19)17(22)13-8-14(18)16(9-15(13)20)21-6-4-2-3-5-7-21/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZXWSRLCSXOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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